No Published Head-to-Head Potency or Selectivity Data Located for This Compound
A systematic search of PubMed, BindingDB, ChEMBL, and worldwide patent databases failed to identify any peer-reviewed publication or patent that reports IC₅₀, K_i, EC₅₀, or target engagement data for this exact compound. Consequently, no quantitative head-to-head comparison with any analog can be constructed at this time. This absence of data is itself a critical procurement consideration: the compound may be a novel, untested screening hit or may have activity data limited to proprietary non-public repositories. The structurally closest publicly characterized compound, CHEMBL1394231 (a triazolothienopyrimidine UT-B inhibitor), shares certain pharmacophoric features but belongs to a different scaffold class, rendering cross-class inference unreliable [1].
| Evidence Dimension | Inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | No published data available |
| Comparator Or Baseline | CHEMBL1394231: IC₅₀ = 11 nM (human UT-B, erythrocyte hypotonic lysis assay) |
| Quantified Difference | Not calculable – different chemotype, no direct comparison |
| Conditions | Not applicable |
Why This Matters
Procurement decisions must be based on the recognition that this compound's differential value is currently unquantified, meaning its use is limited to exploratory SAR expansion where its unique 2-ylmethyl substitution pattern is the variable under investigation.
- [1] Liu Y, et al. 1,1-Difluoroethyl-substituted triazolothienopyrimidines as inhibitors of a human urea transport protein (UT-B): new analogs and binding model. Bioorg Med Chem Lett. 2013;23(11):3338-41. PMID: 23597791. View Source
